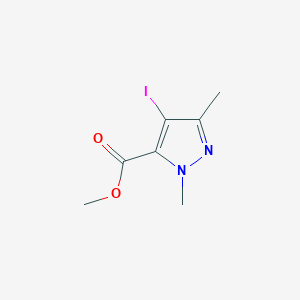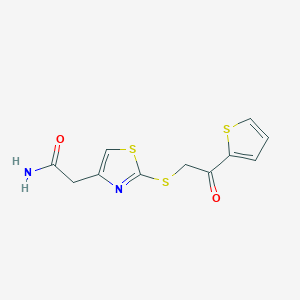
N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as tetrazole rings and substituted benzamides, which are often synthesized for their biological activities, including anticancer, antiarrhythmic, and antiallergic properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with basic building blocks like benzoic acids or amines, followed by acylation, cyclization, and coupling reactions. For instance, substituted benzothiazoles were synthesized using acyl chlorination, followed by coupling with amines and cyclization . Similarly, thiophene derivatives were synthesized from carboxamides and organic reagents . These methods suggest that the synthesis of "N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide" would likely involve similar synthetic strategies, including the formation of the tetrazole ring and subsequent amide coupling reactions.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography . For example, the crystal structure of a benzo[d]imidazole derivative was determined using X-ray crystallography, revealing intermolecular hydrogen bonds . These techniques would be essential in confirming the structure of "N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide" as well.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound but do describe reactions for structurally related compounds. For instance, benzothiazoles were synthesized through cyclization reactions , and thiophene derivatives were formed through reactions with various organic reagents . These reactions often involve intermediates that can undergo further transformations, suggesting that "N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide" could also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their functional groups and molecular structure. For example, the presence of a fluorine atom can affect the compound's lipophilicity and metabolic stability . The tetrazole ring is a bioisostere for the carboxyl group and can impact the compound's acidity and binding properties . The properties of "N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide" would likely be influenced by these functional groups, affecting its solubility, stability, and biological activity.
Scientific Research Applications
Optimization of PARP Inhibitors
N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide derivatives have been explored as poly(ADP-ribose) polymerase (PARP) inhibitors, showing promising in vitro and in vivo efficacy. These compounds exhibit strong enzyme inhibition and have potential applications in cancer therapy, particularly in enhancing the effectiveness of chemotherapeutic agents and radiotherapy by inhibiting DNA repair mechanisms in cancer cells (Penning et al., 2010).
Antimicrobial Agents
Research on benzimidazole and tetrazole derivatives has highlighted their potential as antimicrobial agents. Synthesis and characterization of such compounds, including their antimicrobial evaluation, suggest their utility in developing new antimicrobial drugs. These compounds could address the growing concern of antimicrobial resistance and offer new therapeutic strategies (Talupur et al., 2021).
Nonlinear Optical Materials
The structural modification of tetrazole-yl acylamide compounds, including those similar to N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide, has been investigated for applications in nonlinear optical (NLO) materials. These materials exhibit significant second harmonic generation (SHG) efficiencies and have potential uses in optical data storage, telecommunications, and laser technology (Liao et al., 2013).
Solid-Phase Synthesis Applications
The solid-phase synthesis approach has been applied to the preparation of various derivatives, including those related to N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide. This method offers advantages in synthesizing complex molecules efficiently and could be utilized in the rapid generation of compound libraries for drug discovery (Lee et al., 1999).
properties
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)-N-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O/c22-17-11-13-19(14-12-17)27-24-20(23-25-27)21(28)26(18-9-5-2-6-10-18)15-16-7-3-1-4-8-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECWSHQODLZLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2551944.png)

![((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2551947.png)



![Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2551953.png)


![1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2551958.png)


![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)
